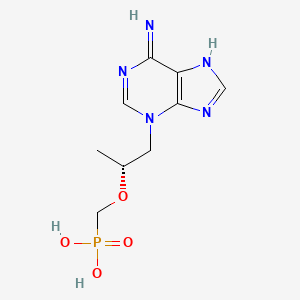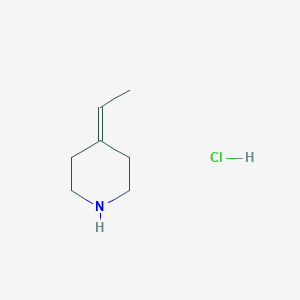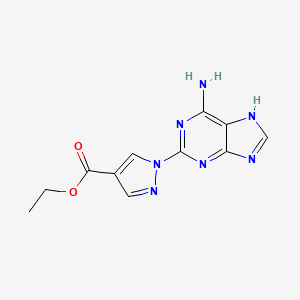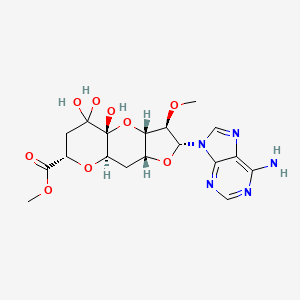![molecular formula C23H34O5 B13434530 (5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one is a synthetic organic compound with the molecular formula C23H36O5 It is a derivative of pregnane, a steroid nucleus, and features two methylenedioxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pregnane derivative.
Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylenation and oxidation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methylenedioxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions may involve nucleophiles and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one involves its interaction with specific molecular targets and pathways. The methylenedioxy groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3beta-ol
- 17,20:20,21-Bis(methylenedioxy)5alpha-pregnan-3-one
Comparison: Compared to similar compounds, 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one is unique due to its specific structural configuration and the presence of methylenedioxy groups
Propriétés
Formule moléculaire |
C23H34O5 |
|---|---|
Poids moléculaire |
390.5 g/mol |
InChI |
InChI=1S/C23H34O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15,17-19H,3-14H2,1-2H3/t15-,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
Clé InChI |
GSJHLYGYWAOIDG-OQUWOWODSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


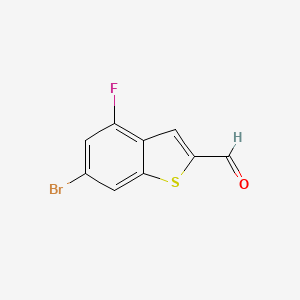

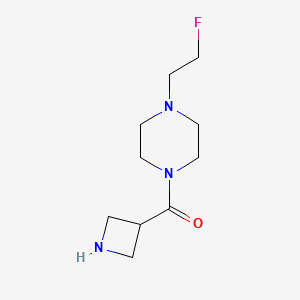
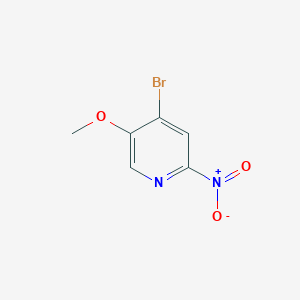
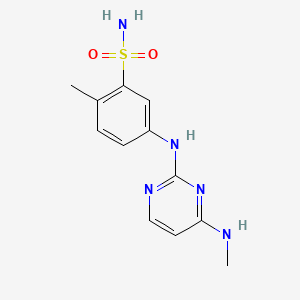
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)

